Field: Chemical Science
Field: Thermochemistry
Summary: Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is studied for its thermochemical properties.
Methods: The thermochemical data is compiled by the U.S.
Results: The gas phase thermochemistry data and phase change data are provided.
Field: Medical Science
Field: Material Science
Field: Industrial Chemistry
Results: The structure of the product was determined using 1H- and 13C-NMR and HRMS.
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is a bicyclic organic compound characterized by its unique molecular structure, which includes a bicyclo[4.2.0] framework and an aldehyde functional group. Its molecular formula is C₉H₈O, and it has a molecular weight of approximately 132.16 g/mol. The compound features a cyclobutene ring fused to a benzene ring, with the aldehyde group located at the 7-position of the bicyclic system. This structural arrangement imparts distinctive chemical properties and reactivity, making it of interest in various fields of research and application .
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions.
Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde exhibit promising biological activities. Specifically, some derivatives have been studied for their potential as antibacterial and anticancer agents. For instance, certain compounds derived from this bicyclic structure have shown efficacy against various bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents in medical science.
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can be achieved through several methods:
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde finds applications across various domains:
Studies on the interactions of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde with biological targets are ongoing. These investigations focus on understanding how the compound interacts at the molecular level with enzymes and receptors relevant to its biological activity. Preliminary findings suggest that its structural features may influence binding affinity and specificity towards various targets in biological systems.
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can be compared with several related compounds:
Compound Name | Description | Unique Features |
---|---|---|
Benzocyclobutene | A bicyclic compound without an aldehyde group | Lacks the reactive aldehyde functionality |
Bicyclo[4.2.0]octa-1,3,5-triene | Parent compound without substituents | Serves as a base structure for modifications |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene | A derivative containing a bromine atom | Enhanced reactivity due to halogen substitution |
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | Aldehyde at a different position | Different reactivity profile compared to 7-carbaldehyde |
The uniqueness of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde lies in its specific structural arrangement that combines both a bicyclic framework and an aldehyde group at the 7-position. This combination allows for diverse chemical reactivity while retaining stability in various synthetic pathways and biological interactions.